N-Butylthiophosphoric triamide

Description

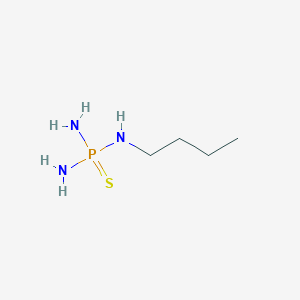

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-diaminophosphinothioylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H14N3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H5,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPPIYNOUFWEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNP(=S)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044747 | |

| Record name | N-Butylphosphorothioic triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals | |

| Record name | Phosphorothioic triamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94317-64-3 | |

| Record name | N-(n-Butyl)thiophosphoric triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94317-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylphosphorothioic triamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094317643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic triamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylphosphorothioic triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylphosphorothioic triamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorothioic triamide, N-butyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLPHOSPHOROTHIOIC TRIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6103OK7GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Enzymatic Mechanisms of Urease Inhibition by N N Butyl Thiophosphoric Triamide

Structural Basis for Urease Interaction and Inhibition

The inhibitory effect of N-(n-butyl)thiophosphoric triamide (NBPT) on urease is rooted in its ability to interact with the enzyme's active site, a pocket containing two nickel ions crucial for catalysis.

Binding to Urease Active Site

NBPT itself is considered a structural analog of urea (B33335). frontiersin.org However, research indicates that NBPT is a pro-inhibitor, meaning it undergoes transformation into its active forms to effectively inhibit urease. mdpi.comnih.gov The binding of these active forms to the urease active site is a key step in the inhibition process. One of the active metabolites, monoamidothiophosphoric acid (MATP), is formed through the enzymatic hydrolysis of the diamide (B1670390) derivative of NBPT (NBPD). nih.gov This metabolite then binds to the active site. nih.gov The mobile flap that regulates access to the active site cavity is found in a closed conformation when the inhibitor is bound. nih.gov Another active metabolite, diamido phosphoric acid (DAP), generated from the hydrolysis of N-(n-butyl)phosphoric triamide (NBPTO), also binds to the active site. nih.gov

Coordination with Nickel Ions

The urease active site contains two nickel (Ni(II)) ions that are essential for its catalytic function. mdpi.comchemrxiv.org The active metabolites of NBPT directly interact with these nickel ions. MATP, for instance, binds to both Ni(II) ions using a bridging oxygen atom and also forms terminal bonds with its oxygen and amino groups. nih.gov In this conformation, the sulfur atom of the thiophosphoric amide is directed away from the nickel center. nih.gov Similarly, DAP binds to the two Ni(II) ions in a tridentate fashion, utilizing two oxygen atoms and an amide group. nih.gov This coordination with the nickel ions is a critical feature of the inhibitory mechanism, effectively blocking the enzyme's catalytic machinery.

Role of Specific Amino Acid Residues in Urease-Inhibitor Complex Formation

Specific amino acid residues within the urease active site play a crucial role in the formation and stabilization of the inhibitor complex. Docking calculations have suggested that the conserved residue αArg339 is involved in capturing and orienting the NBPT metabolite, NBPD, within the active site before the mobile flap closes. nih.gov The active site of urease is characterized by several key residues that coordinate with the nickel ions, including histidine and aspartate residues, as well as a carbamylated lysine. mdpi.comnih.gov While the direct interactions of all these residues with NBPT metabolites are still under investigation, their role in maintaining the active site's structural integrity is paramount for the binding of any substrate or inhibitor.

Metabolic Transformation and Active Species of N-(N-Butyl)thiophosphoric Triamide

N-(n-butyl)thiophosphoric triamide (NBPT) is not the direct inhibitor of urease but is converted into more active compounds in the soil. mdpi.com

Hydrolysis Pathways and Key Metabolites

Once applied to the soil, NBPT undergoes transformation into several key metabolites. The primary degradation pathway involves the oxidation of NBPT to its oxon analog, N-(n-butyl)phosphoric triamide (NBPTO). nih.govresearchgate.net Further hydrolysis of NBPTO leads to the formation of diamido phosphoric acid (DAP). mdpi.comnih.gov Another pathway involves the conversion of NBPT to N-(n-butyl) thiophosphoric diamide (NBPD). mdpi.com This, in turn, can be hydrolyzed to monoamidothiophosphoric acid (MATP). nih.gov The degradation of these compounds is influenced by soil pH, with faster degradation observed in acidic soils. mdpi.com

Table 1: Key Metabolites of N-(N-Butyl)thiophosphoric Triamide (NBPT)

| Parent Compound | Metabolite | Abbreviation |

| N-(n-butyl)thiophosphoric triamide | N-(n-butyl)phosphoric triamide | NBPTO |

| N-(n-butyl)thiophosphoric triamide | N-(n-butyl)thiophosphoric diamide | NBPD |

| N-(n-butyl)phosphoric triamide | Diamido phosphoric acid | DAP |

| N-(n-butyl)thiophosphoric diamide | Monoamidothiophosphoric acid | MATP |

Comparative Efficacy of Parent Compound and Metabolites in Urease Inhibition

Studies have shown that the metabolites of NBPT are more potent urease inhibitors than the parent compound itself. nih.govresearchgate.net Among the metabolites, NBPTO has been identified as being the most effective inhibitor. nih.govresearchgate.net The effectiveness of both NBPT and its metabolites in controlling urea hydrolysis is closely linked to the concentration of NBPTO in the soil. documentsdelivered.com Interestingly, higher concentrations of NBPTO are often maintained following the application of NBPT rather than when NBPTO is applied directly. documentsdelivered.com This suggests that the gradual conversion of NBPT to NBPTO in the soil provides a sustained inhibitory effect. The inhibition of urease is therefore dependent on the interplay between NBPT and its degradation products. researchgate.net Research indicates that the greater inhibitory capability of NBPTO compared to NBPT is not due to the presence of a P=O bond versus a P=S bond, but rather its readiness to react with urease without needing the conversion of a P-NH2 amide moiety to a P-OH acid derivative, a necessary step for NBPT. nih.gov

Table 2: Urease Activity as a Percentage of Control in Soil Spiked with NBPT and its Metabolites

| Compound | Urease Activity (%) |

| NBPTO | 17.9 |

| NBPT | 35.7 |

| DATP | 51.3 |

| NBPD | 54.0 |

| DAP | 54.4 |

Source: Adapted from relevant research findings. nih.govresearchgate.net

Kinetic and Thermodynamic Aspects of Urease Inhibition

The effectiveness of NBPT as a urease inhibitor is underpinned by its kinetic and thermodynamic interactions with the urease enzyme. These interactions determine the mode and stability of the inhibition, ultimately influencing the rate of urea hydrolysis.

NBPT itself is not the primary inhibitor of the urease enzyme. acs.org Upon application to the soil, NBPT undergoes transformation into its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), and N-(n-butyl)thiophosphoric diamide (NBPD). mdpi.comnih.gov NBPTO, in particular, is a potent inhibitor of urease. nih.govnih.gov The inhibition mechanism is characterized as a reversible, slow-binding process. nih.govnih.gov This mode of action involves a time-dependent decrease in the velocity of the urease-catalyzed hydrolysis of urea, shifting from an initial velocity to a much slower steady-state velocity. tandfonline.com

The kinetics of this inhibition are consistent with a slow interaction between the enzyme and the inhibitor, rather than a rapid initial binding followed by isomerization. tandfonline.com Structural analyses have revealed that the active inhibitory species, derived from the hydrolysis of NBPT's derivatives, bind to the two nickel ions (Ni(II)) within the active site of the urease enzyme. nih.govacs.orgnih.gov Specifically, diamido phosphoric acid (DAP), generated from the enzymatic hydrolysis of NBPTO, binds in a tridentate fashion to the nickel ions. nih.gov Similarly, monoamidothiophosphoric acid (MATP), derived from the hydrolysis of NBPD, also binds to the dinickel center. acs.orgnih.gov This binding effectively blocks the active site, preventing the access and subsequent hydrolysis of urea.

Table 1: Key Kinetic Parameters of Urease Inhibition

| Parameter | Description | Significance |

| Inhibition Mode | Reversible, slow-binding | Indicates a time-dependent onset of inhibition and the potential for the enzyme to regain activity. |

| Active Inhibitors | N-(n-butyl)phosphoric triamide (NBPTO), Diamido phosphoric acid (DAP), Monoamidothiophosphoric acid (MATP) | NBPT is a pro-inhibitor that is converted to these more active forms. mdpi.comnih.govacs.orgnih.govnih.gov |

| Binding Site | Dinickel center of the urease active site | The inhibitor directly interacts with the catalytic metal ions of the enzyme. nih.govacs.orgnih.gov |

The stability of the enzyme-inhibitor complex is a critical factor in the efficacy of NBPT. This stability is quantified by the dissociation constant (Ki), with lower values indicating a tighter binding and more effective inhibition. For NBPTO, the inhibition constant has been determined to be approximately 2.1 nM, highlighting its strength as a urease inhibitor. tandfonline.com In contrast, the inhibition constant for NBPT is significantly higher, around 0.15 mM, underscoring that its direct inhibitory effect is much weaker. tandfonline.com

The very small dissociation constant of the urease-inhibitor complex is a result of a large rate constant for the formation of this complex. nih.gov This indicates that the active inhibitors, once formed, readily and tightly bind to the urease enzyme, leading to a stable and effective inhibition of its activity. The formation of these stable complexes significantly slows down the rate of urea hydrolysis, thereby reducing ammonia (B1221849) volatilization. mdpi.com

Table 2: Inhibition Constants of NBPT and its Derivative

| Compound | Inhibition Constant (Ki) | Reference |

| N-(N-Butyl)thiophosphoric triamide (NBPT) | 0.15 mM | tandfonline.com |

| N-(n-butyl)phosphoric triamide (NBPTO) | 2.1 nM | tandfonline.com |

Influence of Environmental Factors on Enzymatic Inhibition Dynamics

The performance of NBPT as a urease inhibitor is not constant and can be significantly influenced by various environmental factors, including soil pH, temperature, and moisture content. These factors can affect both the stability of the inhibitor and the activity of the urease enzyme itself.

Soil pH is a dominant factor affecting the degradation and efficacy of NBPT. mdpi.comcapes.gov.br The degradation of NBPT follows pseudo-first-order kinetics and is significantly faster in acidic soils compared to neutral or alkaline soils. mdpi.comcapes.gov.br For instance, the half-life of NBPT has been reported to be as short as 0.4 days in acidic soil, while it can extend to 1.3 to 2.1 days in neutral to alkaline soils. mdpi.com This rapid degradation in acidic conditions can reduce the effectiveness of NBPT in inhibiting urease. mdpi.com

The inhibitory effect of NBPT on urea hydrolysis is also influenced by soil pH, with some studies indicating that NBPT is a more effective inhibitor in neutral soils than in acidic ones. nih.gov The degradation of NBPT is influenced by both chemical hydrolysis, which is more prevalent in acidic to slightly alkaline conditions, and microbial degradation, which becomes more significant in strongly alkaline soils. capes.gov.br The persistence of NBPT is therefore a key determinant of its inhibitory capacity, and this persistence is strongly modulated by soil pH. mdpi.com

Table 3: Half-life of NBPT at Different Soil pH Levels

| Soil pH | Half-life (days) | Reference |

| 5.1 | 0.07 | capes.gov.br |

| 6.1 | 0.59 | capes.gov.br |

| 7.6 | 2.70 | capes.gov.br |

| 8.2 | 3.43 | capes.gov.br |

Temperature is another critical environmental factor that influences the efficacy of NBPT. Higher temperatures generally lead to a faster degradation of NBPT, which can limit its period of effective urease inhibition. nih.gov The stability of NBPT-treated urea during storage is also temperature-dependent, with degradation being much slower at lower temperatures. nih.gov

Soil moisture content plays a significant role in both the dissolution of urea granules and the activity of the urease enzyme. mdpi.com At low soil moisture levels, the dissolution of urea can be a limiting factor, while at higher moisture contents, temperature becomes more dominant in controlling dissolution. mdpi.com Urease activity itself is influenced by soil moisture, as it is proportional to the microbial biomass which depends on the availability of water. frontiersin.org

Agronomic Efficacy and Nitrogen Management Strategies

Mitigation of Ammonia (B1221849) Volatilization Losses from Urea-Based Fertilizers

The application of NBPT to urea-based fertilizers is a widely adopted practice to curtail ammonia (NH₃) volatilization, a significant pathway for nitrogen loss. researchgate.net By delaying the conversion of urea (B33335) to ammonium (B1175870), NBPT allows more time for the urea to be incorporated into the soil by rainfall or irrigation, thus minimizing the amount of nitrogen lost to the atmosphere. nih.gov

Numerous field and laboratory studies have consistently demonstrated the effectiveness of NBPT in reducing ammonia volatilization from surface-applied urea. In a laboratory setting, NBPT has been shown to decrease NH₃ volatilization by as much as 95% to 97% over a 12-day period in loamy sand soils with varying pH levels. tandfonline.com Field studies corroborate these findings, with reported reductions in ammonia loss of up to 96%. cdnsciencepub.com

The efficacy of NBPT can, however, be influenced by soil properties such as pH and texture. For instance, in tropical acid soils, while NBPT still significantly reduces ammonia loss, its efficiency may be lower, particularly in more acidic conditions (pH 4.5). scielo.br In a study on sandy-clay and clay soils, NBPT reduced ammonia volatilization by 18-53%, with the inhibitor being less effective at lower pH. scielo.br

Below is an interactive data table summarizing the results from various studies on the reduction of ammonia volatilization with NBPT treatment.

| Study Type | Soil Type | NBPT Treatment | Ammonia Volatilization Reduction (%) | Reference |

| Laboratory | Dothan loamy sand | Urea + NBPT | 95-97 | tandfonline.com |

| Field | Loamy sand | Urea + 0.25% NBPT | 92.7 | tandfonline.com |

| Field | Loamy sand | Urea + 0.50% NBPT | 92.7 | tandfonline.com |

| Greenhouse | Not specified | Urea + ARM U™ (18% NBPT) | 96 | cdnsciencepub.com |

| Greenhouse | Not specified | Urea + Agrotain® (30% NBPT) | 96 | cdnsciencepub.com |

| Field | Clay loam | Urea + ARM U™ | 80 (average across sites) | cdnsciencepub.com |

| Field | Clay loam | Urea + Agrotain® | 66 (average across sites) | cdnsciencepub.com |

| Laboratory | Sandy-clay (pH 4.5) | Urea + NBPT | 18 | scielo.br |

| Laboratory | Sandy-clay (pH 5.6) | Urea + NBPT | 53 | scielo.br |

| Laboratory | Clay (pH 4.5) | Urea + NBPT | 19 | scielo.br |

| Laboratory | Clay (pH 6.1) | Urea + NBPT | 41 | scielo.br |

The timing of urea application and the specific formulation of the NBPT-treated fertilizer play a crucial role in determining the extent of ammonia emission reduction. Studies have shown that ammonia loss can be greater following late-fall and winter applications to cold soils compared to spring applications to warmer soils. researchgate.net In one study, cumulative NH₃ loss from urea was significantly higher for late-fall (16.4%) and winter (11.4%) applications than for spring (2.0%) applications. researchgate.net The addition of NBPT reduced cumulative ammonia loss by an average of 65.6% across these timings. researchgate.net

The formulation of the NBPT product also affects its efficacy. NBPT can be applied as a coating on urea granules or incorporated into the urea melt during manufacturing. nih.gov While there is little difference in the performance between coated and melted granular products in reducing ammonia loss, incorporating NBPT into the melt can lead to a more homogenous product with better stability. nih.govresearchgate.net Different commercial formulations with varying concentrations of NBPT and other components, such as polymers, have been developed to optimize performance and application rates. researchgate.netcdnsciencepub.com For example, a newer formulation containing a polymer allowed for a lower application rate of NBPT without compromising its effectiveness in reducing ammonia volatilization compared to older formulations. cdnsciencepub.com Furthermore, the effectiveness of NBPT can be influenced by its combination with other fertilizer components. For instance, its efficacy was reduced when urea was coated with Boron (B) or Zinc (Zn), but not when these micronutrients were incorporated into the granule, suggesting a physical separation is beneficial. researchgate.net

Enhancement of Crop Nitrogen Use Efficiency

While the primary benefit of NBPT is the reduction of soil nitrogen losses, its interaction with plant physiology is complex. By slowing the hydrolysis of urea, NBPT allows for the potential uptake of intact urea molecules by plant roots. nih.gov However, research indicates that NBPT can also directly interfere with the plant's nitrogen uptake and assimilation processes. nih.govresearchgate.netfrontiersin.org Studies on maize have shown that the presence of NBPT in the nutrient solution can limit the plant's ability to utilize urea as a nitrogen source, as evidenced by a decrease in urea uptake rate and ¹⁵N accumulation. nih.govresearchgate.netfrontiersin.org These negative effects were specific to urea nutrition, as NBPT did not affect nitrogen accumulation when plants were fed with nitrate (B79036). nih.govresearchgate.net

The application of NBPT induces significant physiological and transcriptional changes within the plant. Treatment with NBPT leads to an accumulation of urea in plant tissues, coupled with a reduction in the release and assimilation of ammonium derived from urea. nih.govnih.gov This can alter the concentrations of key amino acids such as glutamine, glutamate, and asparagine. nih.govnih.gov

Transcriptomic analyses have revealed that NBPT treatment can cause a widespread reprogramming of plant metabolism. nih.govnih.gov In maize seedlings, short-term exposure to NBPT was found to affect not only ureic-N assimilation but also primary metabolic pathways like glycolysis and the TCA cycle. nih.govnih.gov Furthermore, the expression of genes related to the transport of divalent metals was significantly modulated by NBPT. nih.govnih.gov These findings suggest that when NBPT is used with urea, it may create an imbalance between carbon and nitrogen compounds within plant cells. nih.govnih.gov

A key aspect of NBPT's impact on plant nitrogen metabolism is its effect on urea transporters. Research has specifically highlighted the negative influence of NBPT on the high-affinity urea transporter, DUR3. nih.govresearchgate.netfrontiersin.org The DUR3 transporter plays a crucial role in the acquisition of external urea, especially at low concentrations. nih.gov Studies have shown that NBPT can directly inhibit this high-affinity urea transport system. nih.govresearchgate.net

In maize roots, NBPT treatment was found to severely impair the expression of genes involved in the cytosolic pathway of urea-nitrogen assimilation and ammonium transport. nih.govresearchgate.netfrontiersin.org This suggests that NBPT not only hinders the transport of urea into the plant but also compromises its subsequent assimilation. nih.govresearchgate.net The over-accumulation of urea and a decrease in ammonium concentration in NBPT-treated plants further support this hypothesis. nih.govresearchgate.netfrontiersin.org

Impact on Crop Productivity and Quality Parameters

The application of N-(n-Butyl)thiophosphoric triamide (NBPT) as a urease inhibitor is a significant strategy in modern agriculture aimed at enhancing nitrogen use efficiency. By slowing the hydrolysis of urea, NBPT ensures a more sustained release of nitrogen, which can have profound effects on both the yield and quality of various crops.

Yield Responses in Diverse Agricultural Crops (e.g., Maize, Wheat, Sugarcane, Pineapple)

Research across a variety of cropping systems demonstrates the positive impact of NBPT on yield.

Maize (Zea mays): Field trials have consistently shown yield increases in maize with the use of NBPT-treated urea. In southern Illinois, NBPT addition to broadcast-placed urea resulted in average yield increases of 8.4 bu/ac in 13 experiments, while dribble placement saw a 12.0 bu/ac increase in 9 experiments. northcentralfertility.com In the Philippines, dry season corn yields increased by up to 11.99%, and wet season yields showed advantages as high as 29.81% when using NBPT-coated urea compared to uncoated urea. wecmelive.com Similarly, research in tropical soils found that NBPT-coated urea at various rates significantly increased maize yield compared to unfertilized plots and even urea at the standard recommended rate. mdpi.com In some cases, a 20% reduction in the nitrogen fertilizer rate when combined with NBPT did not negatively affect biomass and even increased the harvest index. nih.govnih.gov

Wheat (Triticum aestivum): The application of NBPT with urea has been shown to improve wheat productivity. A field study demonstrated that NBPT-treated urea combined with a herbicide increased grain yield by 20% compared to urea alone. cabidigitallibrary.org Other studies have also reported a significant impact on wheat yield production with NBPT fertilizers. mdpi.com The use of NBPT can lead to higher yields than conventional urea, with some research indicating that NBPT-treated urea can produce similar wheat yields at 80% of the recommended nitrogen rate. researchgate.net

Sugarcane (Saccharum officinarum): In sugarcane trials, NBPT-coated urea has led to substantial yield improvements. In Tarlac, Philippines, the use of a dry coating of NBPT resulted in a 30.01% increase in sugar yield (LKg/ha), while a liquid form increased yield by 17.48%. wecmelive.com Trials in Batangas also showed significant yield increases of 17.85% and 13.43% for dry and liquid NBPT forms, respectively. wecmelive.com These results highlight NBPT's effectiveness in providing a steady supply of nitrogen throughout the sugarcane growth cycle, ultimately improving yield. wecmelive.comlaca1.org

Pineapple (Ananas comosus): For pineapple, foliar application of urea with NBPT has proven effective. Studies have shown that this combination significantly increases average fruit weight by 15% compared to using urea alone. researchgate.netdntb.gov.ua The improved nitrogen use efficiency from NBPT-treated urea contributes to enhanced growth and ultimately, a higher pineapple yield. researchgate.netupm.edu.my

Interactive Data Table: Yield Responses to NBPT in Various Crops

{ "title": "Summary of Yield Increases with NBPT Application", "columns": [ {"name": "Crop", "type": "text"}, {"name": "Yield Increase (%)", "type": "text"}, {"name": "Conditions/Notes", "type": "text"}, {"name": "Source(s)", "type": "text"} ], "rows": [ {"Crop": "Maize", "Yield Increase (%)": "9.55 - 29.81%", "Wet and dry season trials in the Philippines.", " wecmelive.com"}, {"Crop": "Maize", "Yield Increase (%)": "10%", "Grain yield increase with urea + NBPT.", " international-agrophysics.org"}, {"Crop": "Wheat", "Yield Increase (%)": "20%", "NBPT treated urea with herbicide vs. urea alone.", " cabidigitallibrary.org"}, {"Crop": "Sugarcane", "Yield Increase (%)": "13.43 - 30.01%", "Sugar yield (LKg/ha) increase in Tarlac and Batangas.", " wecmelive.com"}, {"Crop": "Pineapple", "Yield Increase (%)": "15%", "Increase in average fruit weight with foliar application.", " researchgate.netdntb.gov.ua"}, {"Crop": "Rape", "Yield Increase (%)": "22.67 - 27.82%", "Pot experiment.", " iuss.org"} ] }

Influence on Grain and Biomass Production

Grain Production: In maize, the application of NBPT has led to significant increases in grain yield, with one study reporting a yield of 11.49 tons/ha, an 11.99% increase over uncoated urea. wecmelive.com For wheat, NBPT-treated urea has been found to significantly increase grain weight. researchgate.netresearchgate.net The improved nitrogen supply during critical growth stages supports better grain filling and development. researchgate.net

Biomass Production: The use of urea with NBPT has been shown to increase the above-ground dry biomass in pineapple by 10-20%. researchgate.netresearchgate.net In maize, NBPT-coated urea significantly increased plant dry weight compared to standard urea applications. mdpi.com Studies have shown that while NBPT may not always increase total biomass compared to conventional fertilization rates, it can achieve similar biomass with reduced nitrogen application. nih.govnih.gov This indicates a more efficient conversion of available nitrogen into plant matter. The presence of NBPT in a urea-containing nutrient solution has, however, been noted in some hydroponic studies to negatively affect maize plant growth by limiting the plant's capacity to utilize urea directly. nih.govresearchgate.net

Effects on Crop Nutritional Quality

Beyond yield, NBPT can also enhance the nutritional quality of harvested crops.

Protein Content: In a wheat field experiment, applying urea treated with NBPT and a herbicide increased grain protein content by 15% compared to treatments with urea alone. cabidigitallibrary.org This is attributed to a greater availability of nitrogen, a key component of amino acids and proteins.

Fruit Quality: For pineapple, the use of foliar urea with NBPT has been demonstrated to improve several quality parameters. It has been shown to increase Total Soluble Solids (TSS) by 19%, ascorbic acid (Vitamin C) by 10%, and sucrose (B13894) by 14%, while reducing the total organic acid content. researchgate.netdntb.gov.ua

Nitrate Content: In a study on rape, the application of NBPT with urea fertilizer significantly decreased the nitrate concentration in the crop by 4.19% to 32.63%. iuss.org This is a desirable outcome, as high nitrate levels in vegetables can be a health concern. The study also noted an increase in Vitamin C content. iuss.org

Synergistic Applications with Other Nitrogen Stabilizers

To address multiple nitrogen loss pathways simultaneously, NBPT is often combined with nitrification inhibitors. This dual-inhibitor approach aims to protect nitrogen from both ammonia volatilization (targeted by NBPT) and losses through leaching and denitrification (targeted by nitrification inhibitors).

Combined Effects with Nitrification Inhibitors (e.g., Dicyandiamide (B1669379), DMPP) on Nitrogen Dynamics

The combination of NBPT with nitrification inhibitors like Dicyandiamide (DCD) or 3,4-dimethylpyrazole phosphate (B84403) (DMPP) has a significant impact on nitrogen transformation processes in the soil.

Inhibition of Urea Hydrolysis and Nitrification: NBPT effectively slows the conversion of urea to ammonium (NH₄⁺), while nitrification inhibitors slow the subsequent oxidation of NH₄⁺ to nitrate (NO₃⁻). researchgate.netchsagronomy.comtaurus.ag This combined action keeps nitrogen in the stable ammonium form for a longer period.

Soil Nitrogen Concentrations: Studies show that the combined application of NBPT and DCD can significantly increase soil NH₄⁺-N concentrations while decreasing NO₃⁻-N levels. nih.gov In a wheat-maize cropping system, the combination of NBPT and DCD was found to inhibit nitrification for up to 95 days, a much longer period than the 21 days observed with DCD alone. mdpi.com This dual action effectively reduces the peak concentration of NH₄⁺-N in surface water and NO₃⁻-N in leachate from paddy fields. researchgate.net Similarly, in a field experiment on calcareous soil, a dual-inhibitor treatment significantly decreased NO₃⁻-N concentration by up to 32% and reduced nitrous oxide (N₂O) fluxes by over 30% compared to urea alone. nih.gov However, some studies have noted that adding DCD or DMPP can increase NH₃ emissions compared to using NBPT alone, as the prolonged presence of high ammonium concentrations can be susceptible to volatilization. nih.gov

Dual Inhibitor Formulations and Their Agronomic Advantages

The use of dual inhibitor formulations offers distinct agronomic benefits by providing comprehensive nitrogen protection.

Enhanced Nitrogen Use Efficiency (NUE) and Crop Yield: By minimizing nitrogen losses from multiple pathways, dual inhibitors ensure that more applied nitrogen is available for plant uptake, leading to improved NUE and potentially higher yields. In rain-fed summer maize, urea treated with NBPT + DCD increased NUE by 14.3–22.6% and grain yield by 15–20% compared to plain urea. fspublishers.org In another maize study, the combination of NBPT and DMPP significantly improved grain yield and NUE. nih.gov Similarly, the combined application of NBPT and DCD has been shown to increase wheat N uptake. nih.gov

Sustained Nitrogen Availability: The primary advantage of dual inhibitor formulations is the ability to keep nitrogen in the stable, root-zone-available ammonium form for an extended period. chsagronomy.com This sustained availability ensures the crop has access to nitrogen during critical growth phases, which is crucial for maximizing yield potential. chsagronomy.com

Context-Dependent Efficacy: It is important to note that the effectiveness of dual inhibitors can be inconsistent and may depend on soil properties and climatic conditions. fspublishers.org Some studies have reported no positive effect or even antagonistic effects between NBPT and DCD on crop yield and N uptake. nih.govfspublishers.org The optimal conditions for urease inhibitors (often higher temperatures and alkaline soils) and nitrification inhibitors (often lower temperatures and acidic soils) can differ, potentially leading to varied results. nih.gov

Interactive Data Table: Effects of Dual Inhibitors on N Dynamics and Maize Yield

{ "title": "Impact of NBPT in Combination with Nitrification Inhibitors", "columns": [ {"name": "Inhibitor Combination", "type": "text"}, {"name": "Effect on N Dynamics", "type": "text"}, {"name": "Impact on Maize Grain Yield", "type": "text"}, {"name": "Source(s)", "type": "text"} ], "rows": [ {"Inhibitor Combination": "NBPT + DCD", "Effect on N Dynamics": "Inhibited nitrification for up to 95 days; decreased NO₃⁻-N leaching.", "Significantly increased yield compared to control.", " mdpi.com"}, {"Inhibitor Combination": "NBPT + DCD", "Effect on N Dynamics": "Maintained higher soil mineral-N content for a longer time.", "Increased yield by 15–20% vs. plain urea; increased NUE by 14.3–22.6%.", " fspublishers.org"}, {"Inhibitor Combination": "NBPT + DMPP", "Effect on N Dynamics": "Reduced N₂O emissions; increased NH₃ emissions vs. UAN alone.", "Significantly increased yield by 9.5-14.3% vs. UAN alone.", " nih.gov"}, {"Inhibitor Combination": "NBPT + DCD", "Effect on N Dynamics": "Increased soil NH₄⁺-N by 2-53%; decreased soil NO₃⁻-N.", "Increased wheat N uptake by up to 6.79%.", " nih.gov"}, {"Inhibitor Combination": "NBPT + Nitrapyrin", "Effect on N Dynamics": "Decreased NO₃⁻-N concentration by 32%; decreased N₂O fluxes by 30.9%.", "Not specified.", " nih.gov"} ] }

Environmental Fate and Ecological Impact

Degradation Pathways and Persistence in Soil Environments

The persistence and activity of NBPT in soil are governed by a combination of chemical and biological processes that lead to its transformation and eventual dissipation.

Abiotic and Biotic Degradation Processes

The degradation of NBPT in soil is a multifaceted process involving both abiotic and biotic pathways. Abiotic degradation, which can account for 65-90% of the total degradation in microbially active soil, is a significant factor in the compound's breakdown. copernicus.org The primary abiotic driver of NBPT degradation is chemical hydrolysis. researchgate.net This process is particularly influential in acidic to slightly alkaline soils. researchgate.net

Biotic degradation, mediated by soil microorganisms, also plays a crucial role. mdpi.com While the specific microorganisms responsible for NBPT degradation are not fully elucidated, the process is evident from the faster degradation rates observed in non-sterilized soil compared to sterilized soil. researchgate.netmdpi.com Microbial activity becomes a more dominant factor in the degradation of NBPT at higher pH levels (above 8). mdpi.com The degradation process involves the conversion of NBPT into its active form, N-(n-butyl)phosphoric triamide (NBPTO), through the action of soil microorganisms. mdpi.com

Metabolite Formation and Environmental Half-lives

The primary and most significant metabolite of NBPT in soil is N-(n-butyl)phosphoric triamide (NBPTO). nih.govmdpi.com This conversion is a critical step, as NBPTO is considered the active inhibitor of the urease enzyme. mdpi.com Other identified metabolites include diamido phosphoric acid (DAP), diamido thiophosphoric acid (DATP), and rac-N-(n-butyl)thiophosphoric diamide (B1670390) (NBPD). copernicus.orgnih.gov Studies have shown that the extensive oxidation of NBPT to NBPTO, with subsequent minor formation of DAP, is the preferred degradation pathway. copernicus.org

The environmental half-life of NBPT in soil is highly variable and is significantly influenced by soil pH. mdpi.comresearchgate.net In acidic soils, the degradation of NBPT is considerably faster than in neutral to alkaline soils. mdpi.comresearchgate.net This rapid degradation in acidic conditions may reduce its efficacy as a urease inhibitor. researchgate.net For instance, one study reported a half-life of 0.4 days in acidic soil, which increased to between 1.3 and 2.1 days in neutral to alkaline soils. mdpi.comresearchgate.net Another study documented a half-life of 0.07 days at a pH of 5.1, which extended to 3.43 days at a pH of 8.2. researchgate.net The metabolites of NBPT also have varying dissipation rates, with NBPTO dissipating by over 90% within 6 days, while NBPT took 3 days, and DAP, DATP, and NBPD dissipated in less than or equal to 1 day. copernicus.org

Interactive Data Table: Half-life of NBPT at Different Soil pH Levels

| Soil pH | Half-life (days) | Reference |

| 5.1 | 0.07 | researchgate.net |

| 6.1 | 0.59 | researchgate.net |

| 7.6 | 2.70 | researchgate.net |

| 8.2 | 3.43 | researchgate.net |

| Acidic (unspecified pH) | 0.4 | mdpi.comresearchgate.net |

| Neutral to Alkaline (unspecified pH) | 1.3 - 2.1 | mdpi.comresearchgate.net |

Influence on Soil Nitrogen Cycling Processes Beyond Urease Inhibition

Beyond its primary function of inhibiting urease, NBPT can have secondary effects on other critical processes within the soil nitrogen cycle, including nitrification and denitrification.

Effects on Nitrification (e.g., Ammonia-Oxidizing Bacteria and Archaea)

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a critical step in the nitrogen cycle, carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). Research indicates that NBPT can influence these microbial populations. In some studies, the application of NBPT led to a decrease in the abundance of AOB, while the abundance of AOA increased in both acidic and alkaline soils. nih.gov The response of these microbial communities to NBPT can be inconsistent and appears to be influenced by soil pH. nih.gov AOA and AOB exhibit different preferences for soil nitrogen conditions, with AOB thriving under high ammonia conditions and AOA preferring low ammonia environments. nih.gov By delaying urea (B33335) hydrolysis, NBPT alters the availability of ammonia, which in turn can indirectly affect the competitive balance between AOA and AOB. nih.gov

Impact on Denitrification and Nitrous Oxide Emissions

Denitrification is the microbial process of reducing nitrate and nitrite (B80452) to gaseous forms of nitrogen, including nitrous oxide (N₂O), a potent greenhouse gas. The effect of NBPT on N₂O emissions is complex and often contradictory, with outcomes varying from reductions to increases in emissions, and is significantly modulated by soil pH. mdpi.comnih.gov

A meta-analysis revealed that NBPT significantly reduced N₂O emissions in alkaline soils, while having no discernible effect in acidic soils. nih.gov However, a subsequent microcosm study showed that while NBPT retarded urea hydrolysis and inhibited nitrification, it stimulated N₂O emissions in alkaline soil and had no remarkable effects in acidic soil. nih.gov The variable effects of NBPT on N₂O emissions are thought to stem from its indirect influence on ammonia oxidizers. nih.gov

Several field studies have demonstrated that the application of NBPT, alone or in combination with a nitrification inhibitor like dicyandiamide (B1669379) (DCD), can significantly reduce cumulative N₂O emissions. copernicus.orgsemanticscholar.orgresearchgate.net For instance, one study found that NBPT reduced N₂O emissions by 37.7% compared to urea alone. researchgate.net Another study reported a reduction to 0.31 kg N₂O-N ha⁻¹ from 0.49 kg N₂O-N ha⁻¹ with urea alone. copernicus.orgsemanticscholar.org The reduction in N₂O emissions is often attributed to the delayed urea hydrolysis, which limits the substrate (ammonium) available for nitrification and subsequent denitrification.

Interactive Data Table: Effect of NBPT on Cumulative N₂O Emissions

| Treatment | Cumulative N₂O Emission (kg N₂O-N ha⁻¹) | % Reduction Compared to Urea Alone | Reference |

| Urea alone | 0.77 | - | researchgate.net |

| Urea + NBPT | 0.48 | 37.7% | researchgate.net |

| Urea alone | 0.49 | - | copernicus.orgsemanticscholar.org |

| Urea + NBPT | 0.31 | 36.7% | copernicus.orgsemanticscholar.org |

The ratio of N₂O to dinitrogen (N₂) produced during denitrification is also influenced by soil pH, with higher N₂O ratios generally observed at lower pH. frontiersin.org By influencing soil pH through delayed urea hydrolysis, NBPT can indirectly affect this ratio.

Role in Nitrate Leaching Reduction

Nitrate (NO₃⁻), being highly mobile in the soil, is susceptible to leaching, which can lead to groundwater contamination and represents a loss of valuable plant nutrients. By slowing down the conversion of urea to ammonium (B1175870) and subsequently to nitrate, NBPT can play a role in reducing nitrate leaching. mdpi.com The delayed hydrolysis of urea means that less nitrate is present in the soil at any given time, thereby decreasing the potential for it to be washed out of the root zone, especially during periods of high rainfall or irrigation. mdpi.com This effect is particularly relevant in sandy soils which have a higher potential for leaching. confex.com

Ecological Interactions and Non-Target Effects

N-(n-Butyl)thiophosphoric triamide (NBPT) is a widely used urease inhibitor designed to improve the efficiency of urea-based fertilizers by reducing nitrogen loss as ammonia gas. wikipedia.orgresearchgate.net While its primary function is targeted, its introduction into the soil environment inevitably leads to a series of ecological interactions and non-target effects. Understanding these effects is crucial for a comprehensive assessment of its environmental footprint.

Impact on Soil Microbial Community Structure and Function

The influence of N-(n-Butyl)thiophosphoric triamide (NBPT) on soil microbial communities is complex, with research showing varied effects that often depend on soil properties, such as pH, and the duration of its application. mdpi.comnih.gov NBPT primarily functions by inhibiting the urease enzyme, which is abundant in soil microorganisms and responsible for converting urea to ammonia. wikipedia.org This action directly impacts the microorganisms involved in the nitrogen cycle.

Long-term studies have offered insights into these interactions. An 8-year field study on calcareous soil found that repeated applications of NBPT with urea had no significant impact on the diversity of ammonia-oxidizing bacteria (AOB), but did decrease the evenness of this population. mdpi.com In contrast, the application of urea alone led to a significant increase in AOB diversity. mdpi.comresearchgate.net The same study noted that NBPT had minimal effects on nitrite-oxidizing bacteria (NOB) populations. mdpi.comresearchgate.net However, other research suggests that the effects of NBPT can be soil-specific. For instance, a microcosm study using two arable soils with different pH levels found that NBPT application led to a decrease in the abundance of AOB and ureC-containing bacteria, while the abundance of ammonia-oxidizing archaea (AOA) increased in both acidic and alkaline soils. nih.gov

Table 1: Summary of Research Findings on the Impact of NBPT on Soil Microbial Communities

| Microbial Group | Research Finding | Soil Conditions | Source(s) |

|---|---|---|---|

| Ammonia-Oxidizing Bacteria (AOB) | Decreased population evenness with long-term use; no significant impact on diversity. | Calcareous soil | mdpi.com |

| Decreased abundance. | Acidic and alkaline arable soils | nih.gov | |

| Ammonia-Oxidizing Archaea (AOA) | Increased abundance. | Acidic and alkaline arable soils | nih.gov |

| No significant impact on population. | Calcareous soil | researchgate.net | |

| Nitrite-Oxidizing Bacteria (NOB) | Minor impacts on the population. | Calcareous soil | mdpi.comresearchgate.net |

| ureC-containing bacteria | Decreased abundance. | Acidic and alkaline arable soils | nih.gov |

| General Bacterial Community | No significant impact on structure and abundance after 5 years. | Intensively managed grassland | teagasc.ie |

| General Fungal Community | No significant impact on structure and abundance after 5 years. | Intensively managed grassland | teagasc.ie |

Plant Uptake and Translocation of the Chemical Compound and its Metabolites

Evidence confirms that NBPT can be absorbed by plants, leading to internal metabolic changes. frontiersin.orgresearchgate.net Studies on maize (Zea mays) seedlings have shown that NBPT can cross the root plasma membrane, although the specific transport mechanism has not yet been fully defined. frontiersin.org Once inside the plant, NBPT inhibits the activity of endogenous urease, the plant's own urease enzyme. frontiersin.org

This inhibition has direct consequences for the plant's nitrogen metabolism. In maize seedlings treated with NBPT, researchers have observed an accumulation of urea within the plant tissues, coupled with a significant reduction in ammonium levels. frontiersin.org The inhibitor limits the plant's ability to hydrolyze urea and assimilate the resulting ammonium. frontiersin.orgresearchgate.net This interference leads to a broader reprogramming of plant metabolism, creating an imbalance between carbon and nitrogen compounds. frontiersin.orgresearchgate.net For example, short-term exposure of maize seedlings to NBPT resulted in changes to the concentrations of key amino acids, including glutamine, glutamate, and asparagine. frontiersin.org

Furthermore, transcriptomic analysis has revealed that NBPT affects gene expression related to primary metabolic pathways such as glycolysis and the TCA cycle. frontiersin.org It also appears to activate the phenylalanine/tyrosine-derivative pathway and modulate the expression of genes involved in the transport of divalent metals. frontiersin.org The primary metabolite of NBPT in soil is N-(n-butyl) phosphoric triamide (NBPTO), which is considered the active inhibitor of the urease enzyme. nih.govmdpi.comnih.gov While NBPT itself is taken up, the subsequent metabolic fate within the plant and the translocation of its various metabolites, such as NBPTO and diamido phosphoric acid (DAP), are areas requiring further investigation. nih.govnih.gov

Table 2: Metabolic and Gene Expression Changes in Maize Seedlings Treated with NBPT

| Parameter | Observed Effect | Source(s) |

|---|---|---|

| Urea Concentration | Accumulation in plant tissues | frontiersin.org |

| Ammonium Concentration | Strong reduction in plant tissues | frontiersin.org |

| Endogenous Urease Activity | Inhibited/Lowered | frontiersin.org |

| Amino Acid Content | Changes in glutamine, glutamate, and asparagine | frontiersin.org |

| Gene Expression | Affects primary metabolism (glycolysis, TCA cycle), activates phenylalanine/tyrosine pathway, modulates metal transport genes | frontiersin.org |

Potential Implications for Environmental Ecosystems

The use of N-(n-Butyl)thiophosphoric triamide (NBPT) in agriculture has several potential implications for broader environmental ecosystems, stemming from its primary function of reducing nitrogen loss. By inhibiting urease activity, NBPT effectively reduces ammonia volatilization from urea-based fertilizers. wikipedia.orgmdpi.com This reduction in ammonia emissions is environmentally significant as it helps to mitigate air pollution, soil acidification, and the eutrophication of water bodies that can result from atmospheric nitrogen deposition. teagasc.ie

Furthermore, the influence of NBPT on microbial nitrogen cycling can affect greenhouse gas emissions. As noted, NBPT can reduce nitrous oxide (N₂O) emissions, particularly in alkaline soils. nih.govtulane.edu Given that N₂O is a powerful greenhouse gas and contributes to ozone layer depletion, this effect represents a significant environmental benefit. teagasc.ie Research has demonstrated that switching from conventional fertilizers to NBPT-treated urea can substantially lower N₂O emission factors. teagasc.ie

However, the efficacy and degradation of NBPT are highly dependent on soil conditions, particularly pH. NBPT degrades much faster in acidic soils, which can reduce its effectiveness in inhibiting urease and, consequently, its environmental benefits in those regions. mdpi.comresearchgate.netscielo.br The half-life of NBPT can be as short as 0.4 days in acidic soil compared to over 2 days in neutral to alkaline soils. mdpi.com The degradation of NBPT in soil is a complex process involving both abiotic and biotic pathways, leading to metabolites like NBPTO. nih.gov The environmental fate of these metabolites is also a consideration for ecosystem health. While NBPT shows low potential for leaching into groundwater due to its tendency to bind to soil, the possibility of residues entering the wider environment and food chain, for instance in milk from livestock grazing on treated pastures, has been a subject of investigation. industrialchemicals.gov.aumdpi.com

Advanced Research Methodologies and Innovative Formulations

Analytical Techniques for Quantification and Monitoring

Accurate quantification of NBPT and its metabolites in various matrices, such as fertilizers, soil, and biological samples, is crucial for understanding its fate and efficacy.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the analysis of NBPT. lmaleidykla.ltresearchgate.net These methods offer reliability, sensitivity, and precision for quantifying the inhibitor in products like granular fertilizers. lmaleidykla.lt

A typical HPLC method involves separating the compound on a C18 column and using a UV detector for monitoring. lmaleidykla.lt For instance, one validated method uses a mobile phase of acetonitrile (B52724) and deionized water (25:75 v/v) with UV detection at 205 nm, achieving a total run time of 10 minutes. lmaleidykla.ltresearchgate.net More advanced methods utilize UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides exceptional sensitivity and specificity, allowing for the detection of NBPT and its primary oxygen analog, N-(n-butyl) phosphoric triamide (NBPTO), at very low concentrations. mdpi.comnih.gov These UHPLC-MS/MS methods are robust enough for complex matrices like milk, achieving limits of quantitation as low as 0.0020 mg kg⁻¹. mdpi.comnih.gov

Validation of these chromatographic methods typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), robustness, and precision to ensure the results are accurate and reproducible. mdpi.comlmaleidykla.lt

| Technique | Column | Mobile Phase | Flow Rate | Detection | Source |

|---|---|---|---|---|---|

| HPLC | YMC-Triat C18 (150 × 4.6 mm, 3 µm) | Acetonitrile:Deionized Water (25:75, v/v) | 0.8 mL/min | UV at 205 nm | lmaleidykla.ltlmaleidykla.lt |

| UHPLC-MS/MS | Acquity UPLC HSS C18 (2.1 × 100 mm, 1.8 µm) | Binary gradient of 0.1% formic acid in water and acetonitrile | Not Specified | Mass Spectrometry (Triple Quadrupole) | mdpi.com |

| LC-MSQQQ | HSS PFP/Fluoro-Phenyl Reversed Phase (4.6 x 150 mm, 3.5 µm) | Water with 0.1% formic acid and 5 mmol ammonium (B1175870) formate; Methanol with 0.1% formic acid | 0.6 mL/min | Mass Spectrometry (Triple Quadrupole) | unichim.it |

Isotopic tracing is a powerful methodology used to track the movement and transformation of nitrogen in the environment. wikipedia.org By using urea (B33335) labeled with the stable isotope Nitrogen-15 (¹⁵N), researchers can precisely follow the fate of nitrogen applied to soil-plant systems, both with and without the presence of NBPT. wikipedia.orgnih.gov This technique allows for the quantitative differentiation of key nitrogen cycle processes, such as urea hydrolysis, ammonia (B1221849) volatilization, nitrification, denitrification, and plant uptake. wikipedia.orgnih.gov

For example, a ¹⁵N tracer study can distinguish between nitrogen that is lost to the atmosphere and nitrogen that is assimilated by the crop. wikipedia.org This provides direct evidence of NBPT's efficacy in slowing urea conversion and enhancing nitrogen use efficiency. mdpi.com Such studies are critical for understanding how environmental factors, like soil pH and microbial activity, influence the performance of NBPT and for developing strategies to maximize its benefits in diverse agricultural settings. mdpi.comresearchgate.net

Development of Novel N-(N-Butyl)thiophosphoric Triamide Derivatives

To improve upon the inhibitory action of NBPT, research has focused on synthesizing and evaluating new derivatives and alternative molecular structures.

Structure-activity relationship (SAR) studies investigate how the molecular structure of a compound relates to its biological activity. For NBPT, a key finding is that it is a "pro-inhibitor." nih.gov In the soil, the thiophosphoramide (P=S) group of NBPT is converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), which contains a phosphoramide (B1221513) (P=O) group. mdpi.comnih.govresearchgate.net

This oxo-derivative is the more potent form. nih.gov Further enzymatic hydrolysis leads to the formation of diamido phosphoric acid (DAP), which is the molecule that ultimately binds to the two nickel (Ni(II)) ions in the active site of the urease enzyme, effectively blocking its function. nih.govresearchgate.net Studies indicate that the presence of at least one oxygen atom bound to the central phosphorus atom is crucial for the molecule to bind efficiently and rapidly to the dinickel center of the enzyme. nih.gov This understanding guides the design of new inhibitors by focusing on modifications that facilitate this binding interaction for enhanced efficacy.

The success of NBPT has spurred the exploration of other organophosphorus compounds as potential urease inhibitors. Research includes the design and synthesis of novel phosphorothioates and phosphorodithioates. nih.govnih.gov Scientists have investigated various derivatives, such as P-methyl phosphinic acids and compounds with different scaffolds like imidazothiazole, to identify molecules with potent urease-inhibiting activity. nih.govplos.org These studies evaluate new structures for their inhibitory concentration (IC₅₀), mode of action (e.g., competitive vs. non-competitive inhibition), and binding characteristics within the urease active site. plos.org The goal is to discover new inhibitors that may offer advantages over NBPT, such as greater potency, improved stability, or different activity spectrums. nih.govplos.org

Innovative Formulation Technologies for Optimized Performance

The practical effectiveness of NBPT is highly dependent on its formulation. acs.org An ideal formulation must ensure the chemical stability of NBPT, as it can degrade in the presence of water, while also being safe and easy to apply. google.com

Innovative formulation technologies focus on several key areas:

Solvent Systems: Research has identified aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and propylene (B89431) carbonate as effective vehicles for creating stable, concentrated NBPT solutions. google.comgoogle.com These formulations are designed to remain liquid and homogenous even at low temperatures, which is crucial for agricultural use. google.comgoogle.com

Controlled Release: The development of polymer-based formulations aims to provide a controlled or sustained release of NBPT. acs.orgnih.gov For instance, a novel polymer was reported to allow for a more uniform coating of NBPT on urea granules, extending its usability and performance. acs.org

Enhanced Stability and Application: Formulations are optimized to have suitable viscosity for easy application, either by coating onto granular fertilizers or mixing with liquid fertilizers. google.com The choice of co-solvents and additives is critical to prevent degradation of NBPT and physical issues like fertilizer caking during storage. google.com These advanced formulations help to lengthen the shelf life of the product and ensure that the inhibitor is delivered effectively to the soil. acs.org

Controlled-Release Mechanisms

The development of controlled-release formulations for N-(N-Butyl)thiophosphoric triamide (NBPT) is a key area of research aimed at improving its stability and prolonging its inhibitory effect on the urease enzyme. researchgate.net Standard NBPT can degrade relatively quickly in certain soil conditions, with its half-life significantly affected by factors like soil pH. researchgate.net For instance, the degradation of NBPT is two to four times faster in acidic soils compared to neutral or alkaline soils. researchgate.net

To counteract this, innovative formulations incorporating polymers have been developed. These polymers act as spreader molecules and create a more uniform coating on urea granules, which enhances the binding rates of NBPT to the urease enzyme. researchgate.net One such formulation includes a patented polymer that allows for a lower application rate of NBPT without compromising its effectiveness in reducing ammonia volatilization. cd-bioparticles.net Research has confirmed that a lower concentration of NBPT in these advanced formulations can be as effective as higher concentrations of older formulations like Agrotain®. cd-bioparticles.net For example, a new formulation with 18% NBPT (ARM U™) applied at a lower rate was found to be as effective as a 30% NBPT formulation (Agrotain®). cd-bioparticles.net These polymer-containing formulations also improve the product's usability at low temperatures, where other technologies may gel. researchgate.net

Another approach involves incorporating NBPT directly into the urea melt during manufacturing. This method produces a more homogenous product with superior stability compared to simply coating the urea granule. nih.gov The stability and efficacy of various NBPT formulations have been the subject of detailed studies, as shown in the table below.

Table 1: Comparative Efficacy of Different NBPT Formulations

This table summarizes findings from a study comparing a new polymer-based NBPT formulation (ARM U™) with existing commercial formulations (Arborite® and Agrotain®) on urea (UR) and urea ammonium nitrate (B79036) (UAN) fertilizers. cd-bioparticles.net

| Treatment | NBPT Concentration in Formulation | Application Rate (mg NBPT kg⁻¹ urea) | Ammonia Volatilization Reduction vs. Untreated Urea (Greenhouse) | Ammonia Volatilization Reduction vs. Untreated UAN (Field) |

| URARM | 18% | 360 | 69%-96% | 42%-49% |

| URARM2 | 18% | 540 | Not significantly different from URARM | Not tested |

| URAB | 24% | 480 | Not significantly different from URARM | Not tested |

| URAG | 30% | 600 | Not significantly different from URARM | Not significantly different from URARM |

Microencapsulation and Nanotechnology Applications

The application of microencapsulation and nanotechnology represents a frontier in developing next-generation controlled-release systems for agrochemicals like NBPT. While specific research on the microencapsulation of NBPT is not extensively detailed in the provided results, the general principles of these technologies offer significant potential. Nanotechnology can be used to create nano-sized carriers that encapsulate active ingredients, offering advantages such as increased stability, controlled release, and improved bioavailability. researchgate.net

Nano-delivery systems, including nanoparticles, nanocapsules, and nanoemulsions, can be engineered to release their payload at a predetermined rate and location. researchgate.net The mechanisms governing this release include diffusion through the carrier's polymer matrix or pores, and erosion of the carrier material itself. researchgate.netprecisionnanomedicine.com For agricultural applications, these "nano-fertilizers" have the potential to significantly improve soil quality and enhance crop production. rawdatalibrary.net By protecting the active molecule from premature degradation, nanotechnology could address some of the current limitations of NBPT, such as its reduced efficacy in acidic soils and its tendency to lose effectiveness during storage. researchgate.netrawdatalibrary.net The development of nanocarriers for NBPT could lead to more robust formulations that ensure a slower, more sustained release, thereby maximizing its urease-inhibiting activity in the soil. researchgate.netgoogle.com

Co-formulations with Other Agrochemicals

To broaden the spectrum of activity and improve nutrient management, NBPT is often co-formulated with other agrochemicals, most notably nitrification inhibitors. Nitrification inhibitors, such as 3,4-Dimethylpyrazole phosphate (B84403) (DMPP) and dicyandiamide (B1669379) (DCD), work by slowing the conversion of ammonium to nitrate, a form of nitrogen that is prone to leaching. consensus.app Combining a urease inhibitor (NBPT) with a nitrification inhibitor provides a dual-protection mechanism: NBPT slows down urea hydrolysis to ammonia, and the nitrification inhibitor slows the subsequent oxidation of ammonium. consensus.app This combination helps to keep nitrogen in the stable ammonium form in the soil for a longer period.

Research has explored the effects of these combined formulations. For instance, studies have investigated the impact of DMPP on the degradation and efficacy of NBPT. While some research suggests that nitrification inhibitors can impair the inhibitory effect of NBPT on urea hydrolysis rates, other studies have found that the presence of DMPP did not interfere with the persistence of NBPT in the soil. researchgate.netmdpi.com

NBPT has also been formulated with herbicides. A field study on wheat demonstrated that applying urea treated with both NBPT and a herbicide resulted in a 20% increase in grain yield and a 15% increase in protein content compared to urea applied alone. wikipedia.org This improved performance is attributed to the combined effects of delayed urea hydrolysis by NBPT, which provides a more sustained nitrogen supply, and reduced weed competition for available nutrients due to the herbicide. wikipedia.org Additionally, NBPT is combined with micronutrients like boron (B) and zinc (Zn) in granulated fertilizers, which can effectively reduce ammonia volatilization while supplying essential nutrients to the crop. rawdatalibrary.net

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Dynamics Simulations of Urease-Inhibitor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between NBPT and the urease enzyme at an atomic level. These simulations provide insights into the binding mechanisms that are crucial for designing more effective inhibitors. NBPT is a structural analog of urea and acts as a suicide substrate. google.com

Upon entering the soil, NBPT is converted to its active forms, primarily N-(n-butyl)phosphoric triamide (NBPTO) or N-(n-butyl)thiophosphoric diamide (B1670390) (NBPD). mdpi.com Further enzymatic hydrolysis can occur. For instance, the hydrolysis of NBPD yields monoamidothiophosphoric acid (MATP), which has been identified as a key inhibiting molecule. google.com

MD simulations have shown that these inhibitor molecules form stable complexes with the urease active site, which contains two nickel (Ni) ions. The inhibitor binds to both nickel ions, effectively blocking the enzyme. google.com Docking calculations have revealed the importance of specific amino acid residues, such as the conserved αArg339, in capturing and orienting the inhibitor within the active site before a mobile flap closes over it. google.com These simulations help to characterize the reversible, slow-binding inhibition mode of action. google.com

Table 2: Key Findings from Molecular Dynamics and Docking Studies

This table highlights significant discoveries from computational simulations of NBPT and its derivatives interacting with the urease enzyme.

| Simulation Technique | Key Finding | Significance | Reference(s) |

| Molecular Dynamics | NBPT (and its derivatives) forms stable complexes by coordinating with both Ni atoms in the urease active site. | Explains the mechanism of mixed inhibition and the stability of the enzyme-inhibitor complex. | |

| Molecular Docking | The conserved residue αArg339 plays a role in capturing and orienting the inhibitor (NBPD) within the active site prior to flap closure. | Identifies specific amino acid interactions that are crucial for the binding process, offering targets for future inhibitor design. | google.com |

| QM/MM MD Simulations | The oxygen analogue NBPTO shows a higher binding affinity and inhibitory activity compared to other inhibitors like acetohydroxamic acid (AHA) and hydroxyurea (B1673989) (HU). | Demonstrates the superior efficacy of NBPTO and highlights the importance of the P=O moiety in the binding process. | nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, often using Density Functional Theory (DFT) or combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, provide a deeper understanding of the electronic properties and reaction pathways involved in urease inhibition by NBPT and its derivatives. nih.gov These calculations can determine interaction energies, molecular electronic energy gaps, and the distribution of charges within the urease-inhibitor complex. precisionnanomedicine.com

Studies have shown that the urease-NBPT complex has a higher interaction energy compared to the urease-urea complex, indicating a stronger, more stable binding. precisionnanomedicine.com For example, one study calculated the interaction energy of the urease-MATP (a derivative of NBPT) complex to be significantly higher than that of the urease-urea complex. Furthermore, the urease-NBPT complex exhibits a lower molecular electronic energy gap, which suggests greater reactivity and more favorable interaction with the atoms at the urease active site. precisionnanomedicine.com

QM/MM molecular dynamics studies have been instrumental in comparing the binding affinity of different urease inhibitors. One such study demonstrated that the binding affinity decreases in the order of NBPTO >> acetohydroxamic acid (AHA) > hydroxyurea (HU). nih.gov This finding aligns with experimentally observed inhibition efficiencies and underscores the potent inhibitory activity of NBPTO. nih.gov These calculations have also highlighted that the presence of a phosphoryl group (P=O) is crucial for potent inhibition, explaining why NBPTO is a much stronger inhibitor than NBPT itself. nih.gov The readiness of NBPTO to react with the urease active site without requiring the enzymatic conversion of a P-NH2 amide to a P-OH acid, a step necessary for NBPT, is a key factor in its superior performance.

Socio Economic, Policy, and Regulatory Perspectives

Economic Impact of N-(N-Butyl)thiophosphoric Triamide Adoption in Agriculture

The primary driver for the adoption of NBPT from a farmer's perspective is its potential to improve economic returns through more efficient nutrient use.

The decision for a farmer to use NBPT-treated urea (B33335) often comes down to a cost-benefit analysis. While NBPT-treated urea is more expensive per tonne than conventional urea, the additional cost can be offset by economic and environmental benefits. teagasc.ie A key financial advantage is that less fertilizer is needed to achieve the same or better results. For example, it is estimated that three tonnes of NBPT-protected urea (46% N) provide the same amount of nitrogen as five tonnes of calcium ammonium (B1175870) nitrate (B79036) (CAN), resulting in significant cost savings for the farmer. teagasc.ie

Research has shown that the use of NBPT can lead to substantial yield gains, which directly impacts a farm's revenue. A meta-analysis indicated that NBPT usage results in an average yield gain of about 6%, with the range depending on the specific crop. lmaleidykla.lt Studies on various crops have demonstrated these benefits:

In pineapple, the application of urea with NBPT increased the average fruit weight by 15% compared to using urea alone. mdpi.com

For corn, yields were shown to increase by 25.11% to 29.81% in the wet season with NBPT-treated urea. wecmelive.com

In sugarcane, sugar yield increased by as much as 30.01% with the use of a dry form of NBPT coating. wecmelive.com

However, the economic benefits are not always guaranteed. A two-year study in Manitoba, Canada, on canola and wheat found no significant yield benefit from using NBPT-treated urea compared to untreated urea, particularly in years with lower precipitation. canadianagronomist.ca This highlights that the cost-effectiveness of NBPT can be influenced by environmental conditions and farming practices.

Cost-Benefit Analysis of NBPT in Agriculture

| Crop | Yield Increase with NBPT | Key Findings | Source |

|---|---|---|---|

| Corn (Maize) | Up to 29.81% | Significant yield increases were observed, particularly in the wet season. wecmelive.com NBPT-coated urea at reduced rates (96 kg N/ha) showed significantly higher yields than the recommended rate of conventional urea (120 kg N/ha). mdpi.com | wecmelive.commdpi.com |

| Pineapple | 15% increase in fruit weight | Foliar application of urea with NBPT improved fruit weight and quality parameters like total soluble solids and ascorbic acid. mdpi.com | mdpi.com |

| Sugarcane | Up to 30.01% increase in sugar yield | Both dry and liquid forms of NBPT coating led to increased sugar yields. wecmelive.com | wecmelive.com |

| Wheat and Canola | No significant benefit | A Canadian study found no significant yield advantage, suggesting that benefits can be site- and condition-specific. canadianagronomist.ca | canadianagronomist.ca |

| Pasture (Ryegrass) | 45% increase in N response efficiency | NBPT-treated urea significantly increased pasture dry matter and nitrogen response compared to standard urea. cabidigitallibrary.org | cabidigitallibrary.org |

A major economic benefit of NBPT is its ability to improve Nitrogen Use Efficiency (NUE), which is a measure of how much of the applied nitrogen is taken up by the crop. By slowing down the conversion of urea to ammonia (B1221849), NBPT reduces nitrogen loss to the atmosphere, making more nitrogen available for the plant. acs.orgresearchgate.net This improved efficiency means that farmers can potentially reduce their nitrogen application rates without sacrificing yield, leading to direct cost savings on fertilizer, which is a major input cost. amazonaws.com

Studies have demonstrated significant improvements in NUE with the use of NBPT:

In a study on maize in tropical soil, all NBPT-coated urea treatments showed significantly higher NUE (ranging from 51.38% to 72.18%) compared to conventional urea (27.02%). mdpi.com

For pineapple, the use of NBPT with foliar urea increased the Partial Factor Productivity of nitrogen by 13%. mdpi.com

Research on ryegrass showed that NBPT increased the nitrogen response efficiency by 66% compared to urea alone. mdpi.com

Policy and Regulatory Frameworks for Urease Inhibitor Use

The increasing use of urease inhibitors like NBPT has led to the development of specific policy and regulatory frameworks at national and international levels. These regulations aim to ensure product effectiveness, environmental safety, and fair trade practices.

Several countries and economic blocs have established regulations for the use of urease inhibitors in fertilizers.

European Union: In the EU, urease inhibitors are regulated under the Fertilising Products Regulation (FPR). frontiersin.org To be placed on the market, these products must bear a CE mark, which indicates conformity with the EU's requirements. frontiersin.org The regulation specifies that a urease inhibitor must effectively inhibit the hydrolytic action of the urease enzyme to reduce ammonia volatilization. frontiersin.org Denmark, for instance, has proposed that urease inhibitors added to urea-based fertilizers must be CE marked to ensure they are labeled with a dosage that provides environmental benefits. chemycal.com Germany has gone a step further, mandating the use of urease inhibitors with urea fertilizers since early 2020, unless the fertilizer is incorporated into the soil within four hours of application. umweltbundesamt.de

Canada: The Canadian Food Inspection Agency (CFIA) regulates urease inhibitors as "supplements" under the Fertilizers Act and Regulations. willsonintl.comcanada.ca These products require registration before they can be imported or sold in Canada. willsonintl.com The registration process involves a full safety assessment, and manufacturers must provide data to substantiate any environmental claims, such as reduced nitrogen leaching or volatilization. canada.ca

Australia: The Australian Industrial Chemicals Introduction Scheme (AICIS) is responsible for the regulation of industrial chemicals like NBPT. industrialchemicals.gov.au The final fertilizer preparations containing NBPT at typical concentrations are not classified as hazardous, but there are recommendations for safe work practices and labeling to minimize occupational exposure. industrialchemicals.gov.au

These regulations reflect a growing global trend towards recognizing the role of enhanced-efficiency fertilizers in sustainable agriculture and the need to ensure their proper use and quality.